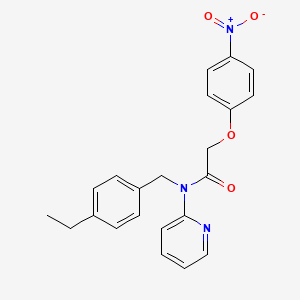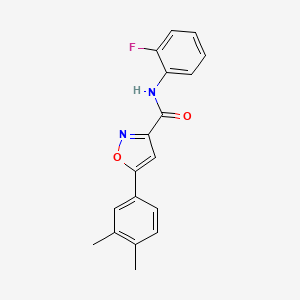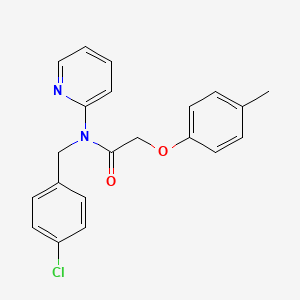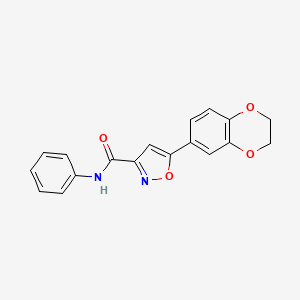![molecular formula C21H17N3O5 B14984189 N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14984189.png)
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide: is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes an oxadiazole ring fused with a chromene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a nitrile oxide under controlled conditions.
Coupling with chromene: The oxadiazole intermediate is then coupled with a chromene derivative through a condensation reaction.
Introduction of the ethoxy and methyl groups: These groups are introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Wirkmechanismus
The mechanism of action of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide
- N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide
Eigenschaften
Molekularformel |
C21H17N3O5 |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C21H17N3O5/c1-3-27-16-9-8-14(10-12(16)2)18-19(24-29-23-18)22-20(25)15-11-13-6-4-5-7-17(13)28-21(15)26/h4-11H,3H2,1-2H3,(H,22,24,25) |
InChI-Schlüssel |
DTYLPBCLGDJLHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC4=CC=CC=C4OC3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide](/img/structure/B14984107.png)


![8-(4-bromophenyl)-13-(3,4-dihydroxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B14984124.png)

![N-[1H-indol-3-yl(4-methylphenyl)methyl]-N-methylpropanamide](/img/structure/B14984147.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B14984170.png)
![(4-Methylphenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B14984183.png)

![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide](/img/structure/B14984198.png)
![N-{[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide](/img/structure/B14984206.png)
![1-(benzylsulfonyl)-N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B14984208.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B14984224.png)
